4-Iodo-2-methoxy-1-nitrobenzene
Description
Contextualizing Substituted Nitrobenzenes in Organic Synthesis
Substituted nitrobenzenes are a cornerstone of modern organic synthesis. The nitro group (NO2) is a strong electron-withdrawing group, which significantly influences the chemical behavior of the aromatic ring. researchgate.netrsc.org This deactivating nature makes the benzene (B151609) ring less susceptible to electrophilic aromatic substitution, and it directs incoming electrophiles primarily to the meta position. rsc.orglibretexts.orgstackexchange.com
Furthermore, the nitro group itself is a versatile functional group that can be readily transformed into other functionalities. For instance, the reduction of a nitro group can yield an amino group (-NH2), which is a key step in the synthesis of anilines and a wide range of other important compounds, including dyes, pharmaceuticals, and agrochemicals. google.comacs.orgnih.gov The displacement of the nitro group through nucleophilic aromatic substitution is also a synthetically useful process. acs.org
Significance of Halogenated and Alkoxy-Substituted Nitroaromatics as Synthetic Intermediates
The presence of both a halogen and an alkoxy group on a nitroaromatic ring, as seen in 4-Iodo-2-methoxy-1-nitrobenzene, provides chemists with a powerful synthetic intermediate.
Halogenated nitroaromatics are valuable precursors in a variety of chemical transformations. The halogen atom, in this case, iodine, can participate in numerous coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon bonds. Additionally, aryl halides can undergo nucleophilic aromatic substitution, where the halogen is replaced by another functional group. suniv.ac.in The synthesis of these compounds often involves the diazotization of a nitroaniline followed by treatment with a halide salt. stackexchange.comchemicalbook.comprepchem.com
Alkoxy-substituted nitroaromatics also play a crucial role in synthesis. The alkoxy group, such as the methoxy (B1213986) group (-OCH3) in the target molecule, is an electron-donating group. mdpi.comresearchgate.net This property can influence the reactivity and regioselectivity of reactions on the aromatic ring. Alkoxy groups are generally stable, but they can be cleaved under specific conditions to yield phenols, which are themselves important synthetic precursors. learncbse.in The combination of an electron-donating alkoxy group and an electron-withdrawing nitro group on the same aromatic ring creates a unique electronic environment that can be exploited in various synthetic strategies. nih.gov
Structural Features and Positional Isomerism of Iodo-Methoxy-Nitrobenzene Derivatives
The specific arrangement of the iodo, methoxy, and nitro groups on the benzene ring in this compound is crucial to its identity and chemical behavior. The numbering of the substituents follows standard IUPAC nomenclature, where the nitro group is assigned position 1, the methoxy group position 2, and the iodo group position 4.
Positional isomerism is a key concept when discussing substituted benzenes. The same three functional groups (iodo, methoxy, and nitro) can be arranged in various ways around the benzene ring, leading to a number of different isomers. Each isomer will have distinct physical and chemical properties due to the different spatial and electronic interactions between the substituent groups.
For example, some other possible isomers include:
1-Iodo-2-methoxy-4-nitrobenzene scbt.com
2-Iodo-4-methoxy-1-nitrobenzene sigmaaldrich.com
1-Iodo-4-methoxy-2-nitrobenzene nih.gov
1-Iodo-2-methoxy-5-methyl-3-nitrobenzene (a related compound with an additional methyl group) nih.gov
The specific isomer, this compound, has a defined molecular structure that has been characterized by techniques such as X-ray crystallography. These studies provide precise information about bond lengths, bond angles, and intermolecular interactions. For the related isomer 1-Iodo-4-methoxy-2-nitrobenzene, crystal structure analysis has revealed details about intramolecular and intermolecular interactions, such as I···O interactions, which can influence the packing of the molecules in the solid state. nih.gov
Below is a data table summarizing key identifiers for this compound and some of its positional isomers.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Iodo-4-methoxy-2-nitrobenzene | 58755-70-7 | C7H6INO3 | 279.03 |
| 2-Iodo-4-methoxy-1-nitrobenzene | 214279-40-0 | C7H6INO3 | 279.03 |
| 1-iodo-2-methoxy-4-nitrobenzene | 5458-84-4 | C7H6INO3 | 279.03 |
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methoxy-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXMWPAZDDJWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Iodo 2 Methoxy 1 Nitrobenzene
Strategic Approaches to Regioselective Synthesis
The regioselective construction of 4-iodo-2-methoxy-1-nitrobenzene can be achieved through several strategic pathways. The choice of strategy depends on the availability of starting materials and the desired efficiency of the synthesis. The two principal approaches involve the sequential introduction of functional groups via electrophilic aromatic substitution (EAS) or the use of nucleophilic aromatic substitution (SNAr) on a pre-functionalized aromatic ring.
Electrophilic aromatic substitution is a foundational method for functionalizing benzene (B151609) rings. However, when multiple substituents are present, their directing effects must be carefully considered to achieve the desired isomer.
The outcome of an electrophilic iodination reaction on a substituted benzene ring is governed by the electronic properties of the substituents already present. The methoxy (B1213986) group (-OCH₃) and the nitro group (-NO₂) exert powerful, and in some cases, conflicting influences.
Methoxy Group (-OCH₃): The methoxy group is a potent activating group and an ortho, para-director. uci.edu This is due to its strong electron-donating resonance effect (+R effect), where the lone pairs on the oxygen atom can delocalize into the aromatic ring. This increases the electron density at the positions ortho and para to the methoxy group, making them more susceptible to attack by an electrophile like the iodonium (B1229267) ion (I⁺). While it also has an electron-withdrawing inductive effect (-I effect), the resonance effect is dominant.
Nitro Group (-NO₂): In contrast, the nitro group is a strong deactivating group and a meta-director. youtube.comkhanacademy.org Its powerful electron-withdrawing inductive (-I) and resonance (-R) effects pull electron density out of the aromatic ring, making it less reactive towards electrophiles. youtube.com The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack. khanacademy.org
When both groups are present on the same ring, their combined effects determine the site of further substitution. In a precursor like 2-methoxy-1-nitrobenzene (o-nitroanisole), the methoxy group at C-2 directs incoming electrophiles to C-4 (para) and C-6 (ortho). The nitro group at C-1 directs to C-3 and C-5 (meta). The directing power of the activating methoxy group is generally controlling. More importantly, the directing vectors of both groups converge. The para position relative to the methoxy group (C-4) is also a meta position relative to the nitro group. Similarly, the C-6 position is ortho to the methoxy group and meta to the nitro group. Therefore, both substituents direct incoming electrophiles to positions 4 and 6. Between these two sites, substitution at C-4 is generally favored to avoid the steric hindrance from the adjacent methoxy and nitro groups at the C-6 position.
The order in which the nitro, methoxy, and iodo groups are introduced is critical for successfully synthesizing the target molecule, this compound. Different sequences lead to different isomers.
Optimal Sequence: The most logical EAS pathway begins with a substrate where the directing effects of the existing groups will guide the final substituent to the correct position.
Starting Material: 2-Nitroanisole (B33030) (2-methoxy-1-nitrobenzene) :
Iodination of 2-nitroanisole is the most direct route. As discussed, the activating -OCH₃ group and the deactivating -NO₂ group work in concert to direct the incoming iodine electrophile to the C-4 and C-6 positions. Due to steric considerations, the primary product is the desired This compound . Various iodinating agents can be employed, often requiring an oxidizing agent (like HNO₃ or H₂O₂) to generate the electrophilic iodine species (I⁺) from I₂ or using N-iodosuccinimide (NIS) with an acid catalyst. libretexts.orgorganic-chemistry.org
| Starting Material | Reagents/Conditions | Major Product | Yield |
| 2-Nitroanisole | I₂, H₂SO₄, H₂O₂ | This compound | Good |
| 2-Nitroanisole | N-Iodosuccinimide (NIS), CF₃COOH | This compound | High |
Alternative (Less Favorable) Sequences:
Starting with Anisole (B1667542): Nitration of anisole yields a mixture of 2-nitroanisole and 4-nitroanisole (B1192098), with the 4-nitro isomer often predominating. After separation, iodination of 4-nitroanisole would occur at the position ortho to the methoxy group and meta to the nitro group (the C-2 position), yielding the isomeric product 2-iodo-4-methoxy-1-nitrobenzene .
Starting with 4-Iodoanisole (B42571): Nitration of 4-iodoanisole would be directed by the more powerfully activating methoxy group to the C-2 position (ortho to -OCH₃), again leading to the 2-iodo-4-methoxy-1-nitrobenzene isomer.
An alternative strategy to EAS is Nucleophilic Aromatic Substitution (SNAr). This approach is particularly effective for aromatic rings that are "electron-poor" due to the presence of strong electron-withdrawing groups, such as a nitro group. wikipedia.orgmasterorganicchemistry.com The SNAr mechanism involves two steps: the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. libretexts.orgscranton.edu
This strategy involves using a precursor that already contains the nitro group and a suitable leaving group (typically a halogen) at the position where the methoxy group is desired. The nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgnih.gov
For the synthesis of this compound, a suitable precursor would be 4-iodo-2-halo-1-nitrobenzene (where halo = F, Cl, Br). Reacting this substrate with a strong nucleophile like sodium methoxide (B1231860) (NaOCH₃) in a polar aprotic solvent (e.g., DMSO, DMF) would lead to the displacement of the halogen at the C-2 position. The nitro group at C-1 is ortho to the C-2 position, providing the necessary activation for the reaction to proceed.
The efficiency of an SNAr reaction is highly dependent on the nature of the leaving group. For halogens, the reactivity order is typically F > Cl > Br > I. wikipedia.org This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen (especially fluorine) that polarizes the C-X bond, making the carbon more electrophilic.
This reactivity difference can be exploited for selective synthesis. For instance, one could start with a dihalogenated precursor like 2-fluoro-4-iodo-1-nitrobenzene . Given that fluoride (B91410) is a much better leaving group in SNAr reactions than iodide, treatment with one equivalent of sodium methoxide would result in the selective displacement of the fluorine atom at C-2, yielding This compound with high regioselectivity.
| Precursor | Nucleophile/Conditions | Product | Selectivity |
| 4-Iodo-2-chloro-1-nitrobenzene | NaOCH₃, CH₃OH, heat | This compound | High |
| 2-Fluoro-4-iodo-1-nitrobenzene | NaOCH₃, DMF | This compound | Excellent (F displaced over I) |
Diazotization-Iodination Routes in Related Nitroanilines
The synthesis of aryl iodides, including this compound, frequently employs the diazotization of a primary aromatic amine followed by substitution with an iodide ion. This classic transformation, a variant of the Sandmeyer reaction, remains a cornerstone of aromatic chemistry due to its reliability and the ready availability of starting materials. The logical precursor for this compound via this route is 2-Methoxy-4-nitroaniline. sigmaaldrich.comsigmaaldrich.com
The process involves treating the primary amine with a diazotizing agent, typically nitrous acid generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, to form a diazonium salt. organic-chemistry.org This intermediate is generally unstable and is used immediately. The diazonium group is an excellent leaving group (releasing N₂ gas), which is then displaced by an iodide ion, usually from potassium iodide (KI) or sodium iodide (NaI). organic-chemistry.orgijcce.ac.ir
Modern advancements focus on improving the safety, efficiency, and environmental profile of this sequence. Key developments include one-pot procedures that avoid the isolation of the potentially hazardous diazonium salt intermediate. ijcce.ac.irresearchgate.net Researchers have developed several systems for this sequential diazotization-iodination:
Acid-Mediated Systems : A common method involves using reagents like p-toluenesulfonic acid (p-TsOH) with NaNO₂ and KI in a solvent such as acetonitrile (B52724). organic-chemistry.org
Ionic Liquid Systems : Brønsted acidic ionic liquids, such as N-methyl-2-pyrrolidonum hydrosulfate ([H-NMP]HSO₄), have been employed as both the solvent and the acid catalyst. ijcce.ac.ir This approach allows the reaction to proceed under mild, room-temperature conditions without the need for strong, corrosive mineral acids. ijcce.ac.ir The diazonium salts formed in this medium show enhanced stability. ijcce.ac.ir
Solid-Supported Reagents : To simplify work-up and reduce acid waste, sulfonic acid-based cation-exchange resins have been used as a recyclable proton source for the diazotization step in water. organic-chemistry.orgresearchgate.net Similarly, anion-exchange resins saturated with nitrite ions can serve as polymer-supported diazotization reagents. researchgate.net
A comparative overview of different diazotization-iodination systems applicable to nitroanilines is presented below.
Table 1: Comparison of Diazotization-Iodination Reagent Systems
| Reagent System | Acid/Proton Source | Iodide Source | Solvent | Key Features | Reference |
|---|---|---|---|---|---|
| Conventional | HCl, H₂SO₄ | KI | Water | Traditional method; requires low temperatures (<10°C). | stackexchange.com |
| Krasnokutskaya et al. | p-Toluenesulfonic acid (p-TsOH) | KI | Acetonitrile | Convenient one-step preparation at room temperature. | organic-chemistry.org |
| Filimonov et al. | Sulfonic Acid Resin | KI | Water | Heterogeneous acid source, novel proton source. | organic-chemistry.org |
Optimized Reaction Conditions and Process Parameters
Optimizing the synthesis of this compound requires careful control over reaction conditions to maximize yield and ensure high regioselectivity, thereby minimizing difficult-to-separate isomers and by-products.
Solvent Selection and Temperature Control for Regioselectivity
Temperature control is paramount, particularly during the diazotization step. Diazonium salts are thermally labile, and allowing the reaction temperature to rise can lead to decomposition and the formation of numerous by-products, including phenols from reaction with water. stackexchange.com For the diazotization of nitroanilines, maintaining the temperature below 10°C, and often between 0-5°C, is crucial to ensure the stability of the diazonium intermediate until it can be converted to the desired iodo-compound. stackexchange.com
Table 2: Effect of Solvent on Yield and Regioselectivity in Iodination of a Model Anisole
| Solvent | Reagents | Total Yield | Product Ratio (ortho:para) | Reference |
|---|---|---|---|---|
| Dichloromethane (DCM) | Ag₂SO₄/I₂ | Poor | ~1:23 | uky.edu |
| n-Hexane | Ag₂SO₄/I₂ | 90% | ~1:1 | nih.gov |
Data based on studies of related substituted aromatic compounds to illustrate general principles.
Catalyst and Reagent Stoichiometry Optimization
The precise molar ratios of reactants are fundamental to the success of the synthesis. In diazotization-iodination reactions, an excess of both the diazotizing agent (sodium nitrite) and the iodide source is often used to drive the reaction to completion. ijcce.ac.ir One study using an acidic ionic liquid found the optimal molar ratio of amine to sodium nitrite to [H-NMP]HSO₄ and sodium iodide to be 1:2.5:4:2.5. ijcce.ac.ir
In direct iodination methods, the stoichiometry between the iodine source and the aromatic substrate determines whether mono- or poly-iodinated products are formed. google.com To achieve mono-iodination, a stoichiometric ratio of 0.5 moles of I₂ per mole of the aromatic compound is theoretically required in oxidative iodination. google.com
Catalysts play a vital role in activating the iodinating agent. For direct iodination, various systems have been developed:
Lewis Acid Catalysis : Iron(III) chloride, used at a 5 mol% loading in combination with a triflimide-based ionic liquid, can activate N-iodosuccinimide (NIS) for efficient and highly regioselective iodination under mild conditions. acs.org
Silver Salt Activation : Silver salts like Ag₂SO₄ activate elemental iodine (I₂) by forming insoluble silver iodide, which generates a more reactive electrophilic iodine species. nih.gov
Disulfide Catalysis : A catalytic amount of a simple disulfide can activate 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) to create a powerful iodinating species effective for a range of electron-rich aromatic compounds. acs.org
Optimization of these parameters is often achieved using methodologies like Response Surface Methodology (RSM), which allows for the systematic study of the effects of multiple variables (e.g., catalyst concentration, time, temperature) to find the conditions for maximum yield. koreascience.krresearchgate.net
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on "green" principles, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. These principles are being actively applied to the synthesis of iodo-nitroaromatic compounds.
Solvent-Free or Aqueous Reaction Media
A major goal of green chemistry is to replace volatile and often toxic organic solvents with more environmentally benign alternatives like water, or to eliminate solvents altogether.
Aqueous Media : The use of water as a solvent is highly desirable. Researchers have successfully performed diazotization-iodination of aromatic amines in water using a sulfonic acid-based cation-exchange resin as a recyclable proton source, offering a green alternative to homogeneous acid catalysts. organic-chemistry.org Additionally, the iodination of activated aromatic compounds has been achieved in water using hydrogen peroxide as a clean oxidant and a nanostructured solid acid catalyst. tandfonline.com
Solvent-Free Conditions : Reactions can be run under solvent-free conditions, often with the aid of ionic liquids or by grinding solid reactants together. ijcce.ac.irrsc.org An efficient method for the iodination of activated aromatic amines uses a recyclable ionic liquid, 1-butyl-3-methylpyridinium (B1228570) dichloroiodate, as both the reagent and the reaction medium, eliminating the need for any additional solvent. rsc.org
Catalyst Reusability and Efficiency
The ability to recover and reuse a catalyst is a cornerstone of green and sustainable synthesis, as it reduces cost and waste.
Recyclable Ionic Liquids : The 1-butyl-3-methylpyridinium dichloroiodate used for solvent-free iodination was successfully recovered and reused for five subsequent reaction cycles with only a minor loss of activity. rsc.org The ionic liquid [BMIM]NTf₂, used as a solvent and activator in an iron-catalyzed iodination process, can also be easily recycled after washing with water. acs.org
Solid Acid Catalysts : Heterogeneous catalysts offer significant advantages in terms of separation and reusability. A nanoporous silica (B1680970) catalyst functionalized with sulfonic acid groups (MCM-41-R-SO₃H) was shown to be effective for the iodination of activated aromatics and could be recycled, contributing to the environmental friendliness of the procedure. tandfonline.com
Table 3: Examples of Green Chemistry Approaches in Aromatic Iodination
| Approach | Catalyst/Reagent | Medium | Key Green Advantage | Reference |
|---|---|---|---|---|
| Aqueous Iodination | MCM-41-R-SO₃H | Water | Use of water as solvent; recyclable solid catalyst. | tandfonline.com |
| Aqueous Diazotization | Sulfonic Acid Resin | Water | Recyclable heterogeneous acid catalyst in water. | organic-chemistry.org |
| Solvent-Free Iodination | 1-butyl-3-methylpyridinium dichloroiodate | Neat (Solvent-Free) | Eliminates organic solvents; catalyst is recyclable. | rsc.org |
Chemical Reactivity and Mechanistic Pathways of 4 Iodo 2 Methoxy 1 Nitrobenzene
Influence of Substituent Electronic and Steric Effects on Aromatic Reactivity
The substituents on the benzene (B151609) ring modulate its reactivity by donating or withdrawing electron density, effects that are categorized as either inductive or resonance-based. Activating groups increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, deactivating groups withdraw electron density, rendering the ring less reactive towards electrophiles but more susceptible to nucleophiles.
The nitro group (-NO2) is a powerful deactivating group in the context of electrophilic aromatic substitution (EAS). ijrti.orgvedantu.com Its strong electron-withdrawing nature stems from both a potent inductive effect (-I) and a resonance effect (-R). vedantu.comvaia.com The nitrogen atom, bearing a formal positive charge, and the highly electronegative oxygen atoms pull electron density away from the benzene ring through the sigma bond framework (inductive effect).
Furthermore, the nitro group can delocalize the ring's pi-electrons onto its own oxygen atoms via resonance. vedantu.com This delocalization significantly reduces the electron density at the ortho and para positions relative to the nitro group. vedantu.comvaia.com Consequently, the aromatic ring in 4-iodo-2-methoxy-1-nitrobenzene is substantially deactivated towards attack by electrophiles, making EAS reactions much slower compared to unsubstituted benzene. libretexts.org Because the nitro group's deactivating effects are most pronounced at the ortho and para positions, it is known as a meta-director for any potential, albeit difficult, electrophilic substitution. vedantu.comvaia.com
In contrast to the nitro group, the methoxy (B1213986) group (-OCH3) is classified as a strongly activating group and an ortho-, para-director in electrophilic aromatic substitution. vaia.comorganicchemistrytutor.com This is due to the dominant electron-donating resonance effect (+R) of the oxygen atom, which possesses lone pairs of electrons that can be delocalized into the aromatic pi-system. vaia.comyoutube.com This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions. vaia.comorganicchemistrytutor.com
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Influence on Ring Reactivity | Directing Effect |
|---|---|---|---|---|
| Nitro (-NO₂) | 1 | Strong electron-withdrawing (-I, -R) | Strongly Deactivating ijrti.orglibretexts.org | Meta vedantu.comvaia.com |
| Methoxy (-OCH₃) | 2 | Strong electron-donating (+R), weak electron-withdrawing (-I) | Strongly Activating vaia.comorganicchemistrytutor.com | Ortho, Para vaia.comorganicchemistrytutor.com |
| Iodine (-I) | 4 | Weak electron-withdrawing (-I), weak electron-donating (+R) | Weakly Deactivating organicchemistrytutor.com | Ortho, Para organicchemistrytutor.com |
The iodine atom's role is multifaceted. In EAS, halogens are considered weak deactivators due to their electron-withdrawing inductive effect outweighing their weak electron-donating resonance effect. organicchemistrytutor.com However, their most significant contribution to the reactivity of this compound is as a leaving group in substitution reactions.
The ability of a species to function as a good leaving group is inversely related to its basicity. numberanalytics.com Iodide (I⁻) is the conjugate base of a strong acid (hydroiodic acid, HI), making it a very weak base and an excellent leaving group. libretexts.org The carbon-iodine (C-I) bond is the longest and weakest among the carbon-halogen bonds, which facilitates its cleavage. vedantu.com This property is particularly crucial for the molecule's participation in nucleophilic aromatic substitution reactions. libretexts.orgvedantu.com
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the strongly electron-withdrawing nitro group makes this compound an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). numberanalytics.commasterorganicchemistry.com In this reaction mechanism, the aromatic ring, being electron-poor, is attacked by a nucleophile. masterorganicchemistry.com The reaction proceeds via an addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comchemistrysteps.com
For an SNAr reaction to occur efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group. masterorganicchemistry.comchemistrysteps.com This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group, thereby stabilizing the intermediate. youtube.com
In this compound, the iodine atom is located at C4, which is para to the activating nitro group at C1. This geometric arrangement is ideal for SNAr, making the C-I bond the primary site of nucleophilic attack. masterorganicchemistry.com A nucleophile will attack the carbon atom bearing the iodine, forming a Meisenheimer complex. The negative charge of this intermediate is effectively stabilized by delocalization across the aromatic ring and, crucially, onto the nitro group. youtube.com The subsequent departure of the stable iodide anion restores the aromaticity of the ring, completing the substitution.
Interestingly, the typical leaving group trend observed in aliphatic substitutions (I > Br > Cl > F) is often inverted in SNAr reactions (F > Cl > Br > I). masterorganicchemistry.comnih.gov This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate, accelerating the initial attack. However, in other cases, especially with different nucleophiles or solvent systems, the C-I bond's weakness can still make it highly reactive. numberanalytics.comnumberanalytics.com Regardless of the relative rates compared to other halogens, the para-iodine in this specific compound is an excellent leaving group activated for SNAr.
The methoxy group is situated at C2, which is ortho to the activating nitro group. This position is also activated for SNAr. masterorganicchemistry.com However, the methoxide (B1231860) ion (CH3O⁻) is a significantly stronger base than the iodide ion (I⁻) and is therefore a much poorer leaving group. ntu.edu.sg
In a competitive scenario, a nucleophile will preferentially displace the better leaving group. Consequently, the substitution of the iodine atom at the para position is overwhelmingly favored over the displacement of the methoxy group at the ortho position. While displacement of methoxy groups in SNAr reactions is possible, it typically requires more forcing conditions or specialized reagents and is not the expected primary reaction pathway for this compound when a superior leaving group like iodine is present. ntu.edu.sg The vast majority of research points towards the selective substitution at the C4 position.
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the existing substituents dictate the position of any incoming electrophile.
Regiochemical Control in Further Electrophilic Functionalization
The directing effects of the substituents on the benzene ring determine the position of further electrophilic attack. These effects are a combination of resonance and inductive effects.
Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. Its oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate formed during electrophilic attack at these sites.
Nitro Group (-NO₂): The nitro group is a strong deactivating group and a meta-director. It is strongly electron-withdrawing due to both resonance and inductive effects, which significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.
Iodine Atom (-I): Halogens like iodine are a unique case. They are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directors because their lone pairs can participate in resonance to stabilize the arenium ion intermediate when substitution occurs at these positions.
In this compound, these directing effects are in opposition. The powerful activating and ortho, para-directing methoxy group at position 2 would favor substitution at positions 3 and 5 (both ortho to the methoxy group, with position 1 being para and already occupied). The strongly deactivating nitro group at position 1 directs incoming groups to the meta positions, which are positions 3 and 5. The iodine atom at position 4 is a weak ortho, para-director, favoring substitution at positions 3 and 5.
Therefore, all three substituents direct incoming electrophiles to the two available positions on the ring: position 3 and position 5 . The final regiochemical outcome of a specific electrophilic aromatic substitution reaction will depend on the reaction conditions and the nature of the electrophile, with steric hindrance also playing a role. The position between two existing substituents, in this case, position 3 (between the methoxy and iodo groups), might be sterically hindered. youtube.com
Limitations and Challenges in EAS on Substituted Nitrobenzenes
The presence of a strongly deactivating nitro group on the benzene ring presents significant challenges for electrophilic aromatic substitution reactions. msu.edu The electron-withdrawing nature of the nitro group makes the aromatic ring much less nucleophilic and therefore less reactive towards electrophiles. msu.edu Consequently, harsh reaction conditions, such as high temperatures and strong acid catalysts, are often required to drive the reaction forward. msu.edu
A major limitation is encountered in Friedel-Crafts reactions. Both Friedel-Crafts alkylation and acylation fail when performed on strongly deactivated rings like nitrobenzene (B124822). sigmaaldrich.comyoutube.com The strong deactivation prevents the aromatic ring from being sufficiently nucleophilic to attack the carbocation or acylium ion intermediates. youtube.com Furthermore, the Lewis acid catalyst required for the reaction can complex with the nitro group, further deactivating the ring.
Functional Group Transformations
The substituents on this compound can be chemically modified, offering pathways to a variety of other useful compounds. The reduction of the nitro group is a particularly important transformation.
Reduction of the Nitro Group to an Amine
The reduction of the nitro group in this compound yields 4-iodo-2-methoxyaniline, a valuable synthetic intermediate. This transformation can be achieved through several methods, with catalytic hydrogenation and metal-acid systems being the most common. A key consideration in these reductions is chemoselectivity—the selective reduction of the nitro group without affecting the iodo or methoxy substituents.
Catalytic hydrogenation is a widely used and often clean method for the reduction of nitro groups. youtube.comyoutube.com This process typically involves the use of a metal catalyst and a source of hydrogen.
Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.gov The reaction is typically carried out by stirring the nitro compound in a suitable solvent with the catalyst under an atmosphere of hydrogen gas.
The chemoselective hydrogenation of halogenated nitroarenes can be challenging, as the carbon-halogen bond can sometimes be cleaved under hydrogenation conditions (hydrodehalogenation). However, careful selection of the catalyst and reaction conditions can achieve high selectivity. For instance, supported platinum nanoparticles have been shown to be highly active and chemoselective for the reduction of halogenated nitroarenes. acs.org Similarly, palladium on carbon (Pd/C) with hydrazine (B178648) hydrate (B1144303) as the hydrogen source has been used for the selective reduction of various halogenated nitroarenes. nih.gov
| Catalyst System | Hydrogen Source | General Substrate | Key Features | Reference |
|---|---|---|---|---|
| Platinum on ordered mesoporous carbon (Pt/CMK-3–HQ) | Hydrazine hydrate | Halogenated nitroarenes | High activity and chemoselectivity, preventing dehalogenation. | acs.org |
| Palladium on carbon (Pd/C) | Hydrazine hydrate | Halogenated nitroarenes | Highly efficient and selective. | nih.gov |
| Supported gold nanoparticles (Au/TiO₂ or Au/Fe₂O₃) | H₂ | Functionalized nitroarenes | High chemoselectivity under mild conditions. | nih.gov |
| Bimetallic copper/nickel nanoparticles | H₂ | 3-nitro-4-methoxy-acetylaniline | High catalytic activity and selectivity. | rsc.org |
Reduction of nitroarenes using a metal in the presence of an acid is a classic and effective method. Common systems include tin (Sn) or iron (Fe) in hydrochloric acid (HCl). jove.com
The general mechanism involves the transfer of electrons from the metal to the nitro group, with the acid providing protons. This method is often highly effective for the reduction of a wide range of nitro compounds.
A key aspect of these systems is their potential for chemoselectivity. For instance, stannous chloride (SnCl₂) in acidic ethanol (B145695) has been used to reduce a nitro group in the presence of other sensitive functionalities like benzyl (B1604629) ethers and chloro substituents without cleaving them. youtube.com The reduction of nitrobenzene with iron and hydrochloric acid is often preferred because the iron(II) chloride formed can be hydrolyzed to regenerate hydrochloric acid, meaning only a catalytic amount of acid is needed to initiate the reaction. msu.edu
| Reagent System | General Substrate | Key Features | Reference |
|---|---|---|---|
| Iron (Fe) / Hydrochloric Acid (HCl) | Nitrobenzene | Economical and requires only a small amount of acid. | msu.edu |
| Tin(II) Chloride (SnCl₂) / Hydrochloric Acid (HCl) | 4-benzyloxy-3-chloronitrobenzene | Mild conditions, good for substrates with sensitive groups. | youtube.com |
| Iron(III) catalyst / Silane | Functionalized nitroarenes | Chemoselective for nitro groups over various other functionalities. | rsc.org |
Transformations of the Methoxy Group
The methoxy group (-OCH₃) in this compound is an electron-donating group, which influences the electron density of the aromatic ring. While generally stable, this group can undergo specific transformations, primarily cleavage to the corresponding phenol. This reaction is typically achieved under harsh conditions using strong acids or nucleophiles. For instance, treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can lead to the cleavage of the methyl-oxygen bond via an Sₙ2 mechanism, where the halide ion acts as the nucleophile. Additionally, strong Lewis acids such as boron tribromide (BBr₃) are highly effective for the demethylation of aryl methyl ethers, even at low temperatures.
The presence of the nitro group, a strong electron-withdrawing group, ortho to the methoxy group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). However, direct displacement of the methoxy group is less common than transformations involving the other functional groups. The reactivity is also influenced by the iodo group at the para position.
Derivatization of the Aryl Iodide Moiety
The carbon-iodine bond in this compound is the most labile of the substituents, making the aryl iodide moiety a prime site for a variety of chemical transformations. The iodine atom can be readily displaced or participate in numerous coupling reactions.
One common derivatization is the conversion of the aryl iodide to an organolithium or Grignard reagent through metal-halogen exchange. This transformation, however, can be complicated by the presence of the electrophilic nitro group, which can react with the newly formed organometallic species. Therefore, such reactions often require low temperatures and careful control of stoichiometry.
The aryl iodide can also be converted to other functional groups through nucleophilic substitution, although this is less common than cross-coupling reactions. For instance, under specific conditions, it can be transformed into an amino group, a thiol, or a cyano group. A notable derivatization involves the determination of iodide by its reaction with 2-iodosobenzoate in the presence of N,N-dimethylaniline to form 4-iodo-N,N-dimethylaniline, which can be analyzed by gas chromatography-mass spectrometry. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
The aryl iodide functionality of this compound makes it an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond between an organoboron compound and an organic halide, is one of the most powerful and widely used transformations in synthetic chemistry. libretexts.org this compound is a suitable electrophilic partner in these reactions due to the high reactivity of the carbon-iodine bond.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex. This is often the rate-determining step. The electron-withdrawing nitro group on the aromatic ring can facilitate this step by making the carbon atom of the C-I bond more electrophilic. For iodo-nitroarenes, the oxidative addition is generally a facile process.
Transmetalation: Following oxidative addition, the resulting palladium(II) intermediate undergoes transmetalation with an organoboron species, which is typically activated by a base. The organoboron reagent, such as a boronic acid or its ester, transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst, allowing the catalytic cycle to continue.
The Suzuki-Miyaura coupling of this compound can, in principle, be performed with a wide range of boronic acids and their derivatives. However, the success and efficiency of the reaction can be influenced by the nature of the boronic acid partner.
Generally, arylboronic acids with both electron-donating and electron-withdrawing substituents can be successfully coupled. Steric hindrance on the boronic acid partner can sometimes reduce the reaction rate and yield. For instance, ortho-substituted arylboronic acids may react more slowly than their para- or meta-substituted counterparts. researchgate.net While a broad range of boronic acids are compatible, highly unstable boronic acids may lead to lower yields due to competing protodeboronation, especially at elevated temperatures.
The following table illustrates the potential scope of boronic acid partners in Suzuki-Miyaura reactions with substrates similar to this compound, based on general literature.
| Boronic Acid Partner | Expected Reactivity | Potential Challenges |
| Phenylboronic acid | High | None anticipated |
| 4-Methylphenylboronic acid | High | None anticipated |
| 4-Methoxyphenylboronic acid | High | None anticipated |
| 4-Chlorophenylboronic acid | High | None anticipated |
| 2-Methylphenylboronic acid | Moderate to High | Potential for lower yields due to steric hindrance |
| 2-Methoxyphenylboronic acid | Moderate to High | Potential for lower yields due to steric hindrance researchgate.net |
| Heteroarylboronic acids | Variable | Can be sensitive to reaction conditions |
In cases where analogs of this compound contain multiple halogen atoms, the regioselectivity of the Suzuki-Miyaura coupling becomes a critical consideration. The relative reactivity of different carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This inherent reactivity difference allows for selective coupling at the most reactive site.
For a hypothetical polyhalogenated analog such as 2,4-diiodo-1-methoxy-5-nitrobenzene, the first Suzuki-Miyaura coupling would be expected to occur preferentially at the more reactive iodine position. The electronic environment created by the methoxy and nitro groups can also influence the regioselectivity. The electron-donating methoxy group and the electron-withdrawing nitro group can modulate the electron density at the different halogenated positions, further directing the site of oxidative addition. nih.gov Studies on the regioselective Suzuki coupling of dihaloheteroaromatic compounds have demonstrated that predictable outcomes can often be achieved by controlling the reaction conditions. nih.govsci-hub.sebeilstein-journals.org
Sonogashira Cross-Coupling Reactions
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org This reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions. wikipedia.org
In the context of this compound, the carbon-iodine bond is the reactive site for the Sonogashira coupling. The reaction allows for the introduction of an alkynyl group at the 4-position of the benzene ring. For instance, the cross-coupling of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264) has been shown to proceed smoothly and in quantitative yield under aerobic, copper-free, and ligand-free conditions with a palladium acetate (B1210297) catalyst. nih.gov The reactivity of aryl halides in Sonogashira couplings generally follows the order I > Br > Cl. wikipedia.org This inherent difference in reactivity can be exploited for selective couplings.
A study on the palladium-catalyzed C-C coupling of 2- and 4-iodo-13α-estrones demonstrated that the reaction conditions are influenced by the position of the iodo group. While 2-iodo isomers reacted with a Pd(PPh₃)₄ catalyst and a CuI cocatalyst, the 4-iodo counterparts required a change to a Pd(PPh₃)₂Cl₂ catalyst and higher temperatures. beilstein-journals.org
| Catalyst System | Coupling Partner | Conditions | Yield | Reference |
| Pd(OAc)₂ | Phenylacetylene | Aerobic, copper-free, ligand-free | Quantitative | nih.gov |
| Pd(PPh₃)₄ / CuI | p-substituted phenylacetylenes | Microwave irradiation | Good | beilstein-journals.org |
| Pd(PPh₃)₂Cl₂ | p-substituted phenylacetylenes | Higher temperature | Good | beilstein-journals.org |
Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org For this compound, this reaction provides a direct route to introduce a variety of amino groups at the 4-position.
The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org The choice of ligand is crucial for the reaction's success, with sterically hindered phosphine ligands often providing excellent results. wikipedia.org The reaction is generally tolerant of various functional groups, although nitro groups can sometimes be incompatible with strong bases like potassium tert-butoxide (KOtBu). libretexts.org However, successful couplings have been reported with nitro-substituted anilines. beilstein-journals.org
A study on the amination of 4-halogenated 13α-estrone 3-methyl ethers showed that couplings with nitroanilines proceeded in high yields. beilstein-journals.org The reaction of methylanilines resulted in slightly lower yields, suggesting that electron-withdrawing groups on the aniline (B41778) are more favorable than electron-donating groups. beilstein-journals.org
Heck Coupling Reactions
The Heck coupling reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. While specific examples detailing the Heck coupling of this compound are not prevalent in the provided search results, the general principles of the Heck reaction can be applied. The carbon-iodine bond would serve as the reactive site for oxidative addition to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the coupled product. The presence of the nitro and methoxy groups would influence the electronic properties of the aryl halide and thus its reactivity in the catalytic cycle.
Stille Coupling Reactions
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.org This reaction is valued for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. nih.gov
For this compound, the Stille reaction offers a pathway to introduce various organic substituents at the 4-position. The reaction mechanism involves the oxidative addition of the aryl iodide to a palladium(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to give the final product. wikipedia.org Aryl iodides are generally more reactive than aryl bromides in the Stille reaction, allowing for selective couplings. wikipedia.org
A general protocol for the Stille coupling involves the use of a palladium catalyst, such as Pd(PPh₃)₄, and often a copper(I) salt and fluoride (B91410) ions can have a synergistic effect. organic-chemistry.org
| Catalyst System | Stannane Reagent | Conditions | Reference |
| Pd(PPh₃)₄ | Various organostannanes | Anhydrous conditions | organic-chemistry.org |
| Pd(OAc)₂/Dabco | Organotin compounds | Mild conditions | organic-chemistry.org |
Copper-Mediated Cross-Coupling and Selectivity Control
Copper-mediated cross-coupling reactions offer an alternative to palladium-catalyzed transformations. In some instances, copper catalysis can provide different selectivity or be more cost-effective.
In the context of N-arylation, copper-catalyzed methods can be used for the cross-coupling of azoles with C-H bonds. nih.gov While not directly involving this compound as a substrate in the provided information, these studies highlight the ability of copper to facilitate C-N bond formation and the potential for controlling selectivity at different nitrogen atoms in azoles through the use of co-catalytic additives. nih.gov
Furthermore, in copper-mediated reactions involving iododifluoroacetamides, a competition between cross-coupling, intramolecular cyclization, and homocoupling can exist. cas.cn The selectivity between these pathways can be controlled by modifying the substituents on the nitrogen atom of the iododifluoroacetamide. cas.cn This demonstrates the principle of selectivity control in copper-mediated reactions, which could be relevant to the reactions of this compound.
Denitrative Coupling Strategies for Nitroarenes
Denitrative coupling represents an emerging strategy where the nitro group itself acts as a leaving group in cross-coupling reactions. researchgate.net This approach is attractive as it avoids the need to first convert the nitroarene into a halide, thus streamlining the synthetic process. researchgate.net
Transition metals such as palladium, rhodium, and copper have been shown to catalyze denitrative couplings. acs.org For these reactions to be effective, the nitroarenes often need to be electron-deficient, typically bearing electron-withdrawing groups at the ortho or para position. researchgate.netacs.org The presence of the methoxy group in this compound would influence the electronic nature of the nitroarene and its susceptibility to denitrative coupling.
Examples of denitrative couplings include C-O bond formation (etherification) and C-S bond formation (thioetherification). acs.org For instance, a rhodium catalyst has been used for the denitrative etherification of nitroarenes with arylboronic acids and water. researchgate.netacs.org Copper catalysts have been employed for the denitrative coupling of nitroarenes with thiophenols. acs.org
| Catalyst | Coupling Partner | Product Type | Reference |
| RhCl(PPh₃)₃ | Arylboronic acids / H₂O | Diaryl ethers | researchgate.netacs.org |
| CuI | Thiophenols | Thioethers | acs.org |
| NiCl₂ | Alcohols | Ethers | acs.org |
| Pd(2,2'-bipyridine) complex | Arylboronic acids | Diaryl ethers | acs.org |
Radical Reaction Pathways Initiated by the Iodine Atom
The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically to generate an aryl radical. This radical can then participate in various reaction pathways. While specific studies on radical reactions initiated from this compound were not found in the search results, the general principles of aryl radical chemistry can be inferred.
Initiation of the radical formation can be achieved through various methods, such as photolysis, thermolysis, or the use of radical initiators. Once formed, the 2-methoxy-1-nitrophenyl radical can undergo a range of transformations, including:
Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of 1-methoxy-2-nitrobenzene.
Addition to multiple bonds: The aryl radical can add to alkenes, alkynes, or other unsaturated systems, forming new carbon-carbon bonds.
Cyclization reactions: If an appropriate tethered reactive group is present in the molecule, intramolecular radical cyclization can occur.
Reaction with trapping agents: The radical can be trapped by various radical scavengers or trapping agents.
The presence of the nitro and methoxy groups will influence the stability and reactivity of the aryl radical intermediate.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to elucidate reaction mechanisms, including the identification of transition states and intermediates, and to calculate the energy profiles of reaction pathways.
For substituted nitrobenzenes, DFT calculations have been used to understand their structure and electronic properties. smolecule.com Such studies show that the geometry of the nitrobenzene (B124822) molecule, including bond lengths and angles, is influenced by the presence of different substituents. smolecule.com In the context of reactions involving nitroaromatics, such as hydrogenation, DFT has been instrumental in screening catalysts and determining rate-determining steps. For instance, studies on nitrobenzene hydrogenation on single-atom catalysts have used DFT to explore H₂ dissociation mechanisms and the subsequent reduction of the nitro group.
However, specific DFT studies detailing the transition states, intermediates, and energy profiles for reactions involving 4-Iodo-2-methoxy-1-nitrobenzene are not available in the surveyed literature.
Information not available in the public domain.
Information not available in the public domain.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics simulations are essential tools for understanding the three-dimensional structure of molecules and how their shapes influence their physical and chemical properties.
The relative orientation of the nitro, methoxy (B1213986), and iodo substituents on the benzene (B151609) ring, defined by dihedral angles, is expected to significantly influence the molecule's reactivity and electronic properties. In other substituted aromatic systems, the rotation of substituent groups can affect conjugation with the aromatic ring and, consequently, the molecule's stability and reaction barriers. For some nitro-substituted azomethine derivatives, computational simulations have shown that the location and nature of substituents significantly affect the molecular architecture and physical properties. However, specific studies that have performed a systematic scan of the dihedral angles for this compound to determine the lowest energy conformations and their impact on reactivity have not been identified.
Intramolecular interactions, such as hydrogen bonds or steric clashes between the bulky iodo group, the methoxy group, and the nitro group, can play a critical role in determining the preferred conformation and the electronic structure of this compound. These interactions can influence the electron distribution within the molecule, affecting its dipole moment and reactivity. While general principles suggest the importance of these interactions, specific computational studies quantifying their effect in this molecule are lacking.
Quantitative Structure-Reactivity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. Developing a QSAR model for a class of compounds that includes this compound would require a dataset of related molecules with measured reactivity data. While QSAR studies have been conducted for various nitroaromatic compounds to predict properties like mutagenicity, no specific QSAR analysis focusing on the reactivity of this compound or its derivatives was found.
Correlation of Electronic Parameters with Reaction Rates
The electronic nature of the substituents on the benzene ring of this compound plays a crucial role in determining its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. The nitro group (-NO2) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. ijrti.orgnih.gov Conversely, the methoxy group (-OCH3) is an electron-donating group, and the iodo group (-I) has a dual role, being inductively withdrawing and weakly donating through resonance.
The Hammett equation is a widely used tool in physical organic chemistry to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orglibretexts.org It relates the reaction rate constant (k) to a substituent constant (σ) and a reaction constant (ρ) as follows:
log(k/k0) = σρ
where k0 is the rate constant for the unsubstituted reactant. The substituent constant, σ, depends on the nature and position of the substituent, while the reaction constant, ρ, is characteristic of the reaction type. wikipedia.org
| Substituent | σ_meta | σ_para |
|---|---|---|
| -NO₂ | 0.71 | 0.78 |
| -OCH₃ | 0.12 | -0.27 |
| -I | 0.35 | 0.18 |
This table presents the Hammett substituent constants (σ) for the nitro, methoxy, and iodo groups at the meta and para positions. These values are indicative of the electronic influence of each substituent on the reactivity of the benzene ring.
Computational studies using methods like Density Functional Theory (DFT) can provide a more detailed picture of the electronic landscape of this compound. nih.gov These calculations can determine properties such as electron density distribution, molecular orbital energies, and electrostatic potential maps. For instance, a higher positive charge on a carbon atom attached to a potential leaving group would indicate a higher susceptibility to nucleophilic attack.
In the context of SNAr reactions, the rate-determining step is typically the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. In this compound, the nitro group, being a powerful electron-withdrawing substituent, plays a pivotal role in stabilizing this intermediate, thereby facilitating the reaction. libretexts.org
Steric Hindrance Assessments and their Effects on Product Distribution
While electronic effects are paramount in determining the feasibility of a reaction, steric hindrance often governs the regioselectivity, or the distribution of products when multiple reaction sites are available. In this compound, the substituents occupy positions 1, 2, and 4, creating a sterically crowded environment around the benzene ring.
Computational chemistry offers methods to quantify the steric bulk of substituents. Parameters such as van der Waals radii and Taft steric parameters (Es) can be used to estimate the steric hindrance around a reaction center. Theoretical calculations can also model the transition states of different reaction pathways, and the relative energies of these transition states can predict the major product. A higher energy transition state, often due to steric clashes, corresponds to a slower reaction rate and a minor product.
In a potential SNAr reaction of this compound, a nucleophile could theoretically attack the carbon atom bearing the iodo group or the nitro group. However, the substitution of a nitro group is less common. The primary leaving group in such a scenario would likely be the iodide ion. The methoxy group at the ortho position to the nitro group and meta to the iodo group can sterically hinder the approach of a nucleophile.
The following table illustrates the van der Waals radii of the atoms in the substituents of this compound, providing a qualitative assessment of their steric bulk.
| Atom | Van der Waals Radius (Å) |
|---|---|
| Iodine (I) | 1.98 |
| Oxygen (O) | 1.52 |
| Nitrogen (N) | 1.55 |
| Carbon (C) | 1.70 |
| Hydrogen (H) | 1.20 |
This table provides the van der Waals radii for the constituent atoms of the substituents in this compound. These values can be used to estimate the steric hindrance posed by each group.
Theoretical modeling of the attack of a nucleophile on the carbon attached to the iodine atom would reveal the extent of steric repulsion from the adjacent methoxy group. This steric hindrance can influence the reaction rate and, in cases where multiple isomers can be formed, the product distribution. For example, a bulky nucleophile would experience greater steric hindrance, potentially leading to a slower reaction or favoring attack at a less hindered site if one were available. Computational studies have shown that steric effects can be significant enough to alter the preferred reaction pathway, even overriding electronic preferences in some cases. youtube.com
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Key Building Block for Complex Polyaromatic Systems
The strategic placement of reactive sites on 4-Iodo-2-methoxy-1-nitrobenzene makes it an ideal precursor for the synthesis of intricate polyaromatic systems, which are central to many areas of chemical research.
Biaryl scaffolds are prevalent structures in pharmaceuticals, natural products, and advanced materials. nih.gov The synthesis of these compounds often relies on transition metal-catalyzed cross-coupling reactions, where an aryl halide is coupled with an organometallic reagent. nih.govorganic-chemistry.org this compound is a well-suited substrate for these reactions due to the presence of the highly reactive carbon-iodine bond.
Palladium-catalyzed reactions, such as the Stille and Suzuki couplings, are widely used for forming carbon-carbon bonds to create biaryl systems. nih.gov The Stille reaction, for instance, involves the coupling of an organostannane with an organic halide and has proven effective for creating sterically demanding and highly functionalized biaryls. nih.gov The reliability and functional group tolerance of these methods make them suitable for use with complex substrates like this compound. More recently, cost-effective iron-catalyzed cross-coupling reactions have also been developed, providing a more sustainable alternative for biaryl synthesis while effectively suppressing the common side reaction of homocoupling. organic-chemistry.org The electron-withdrawing nitro group on the aromatic ring can further enhance the reactivity of the iodo-substituent towards oxidative addition in these catalytic cycles.
Table 1: Overview of Common Cross-Coupling Reactions for Biaryl Synthesis
| Reaction Name | Catalyst System (Typical) | Coupling Partner | Key Features |
| Suzuki Coupling | Pd(0) complexes (e.g., Pd(PPh₃)₄), Base | Arylboronic acid or ester | Mild reaction conditions, high functional group tolerance, commercially available reagents. |
| Stille Coupling | Pd(0) complexes (e.g., Pd(PPh₃)₄) | Organostannane (e.g., Aryl-SnR₃) | Air and moisture stable reagents, wide functional group compatibility. nih.gov |
| Heck Coupling | Pd(0) or Pd(II) complexes, Base | Alkene | Forms an aryl-alkene bond, which can be a precursor to biaryls. |
| Nakamura Coupling | Iron-Fluoride complexes with NHC ligands | Aryl Grignard reagent | Cost-effective metal, suppresses homocoupling, high yields. organic-chemistry.org |
Fused heterocyclic systems are core components of numerous biologically active natural products and pharmaceuticals. chim.it The functional groups on this compound make it a strategic starting material for constructing such complex ring systems, particularly indole (B1671886) and carbazole (B46965) derivatives. The nitro group can be readily reduced to an amino group, a key step in many classical indole synthesis methods like the Fischer, Bischler, and Hemetsberger syntheses. chim.it
For example, syntheses of complex alkaloids often begin with substituted nitroanilines that are converted to iodo-nitro-benzene intermediates. rsc.org These intermediates then undergo further transformations, such as coupling reactions followed by cyclization, to form the desired heterocyclic core. rsc.org The synthesis of certain carbazole alkaloids, for instance, has been achieved starting from substituted phenylhydrazines which undergo Fischer-Borsche cyclization to yield tetrahydrocarbazoles. rsc.org The presence of the methoxy (B1213986) group, as in this compound, enhances the electron-rich nature of the indole nucleus once formed, influencing its subsequent reactivity and functionalization. chim.it
Precursor for Advanced Organic Materials
The unique electronic and structural features of this compound also position it as a valuable precursor for the development of advanced organic materials with tailored properties.
In polymer chemistry, initiators are substances that start the polymerization process, while monomers are the repeating units that form the polymer chain. sigmaaldrich.com While not a conventional monomer or initiator, the functional groups of this compound suggest potential roles in specialized polymerization techniques.
Nitroaromatic compounds, like nitrobenzene (B124822), have been shown to act as retarders or controllers in radical polymerization. researchgate.net They can react with growing polymer radicals to form more stable nitroxide radicals, which can reversibly terminate the polymer chain. This process allows for the synthesis of polymers with controlled molecular weights and architectures, such as hyperbranched polymers. researchgate.net Therefore, this compound could potentially be used as an additive to modulate polymerization kinetics. Furthermore, through its reactive iodo-group, the molecule could be incorporated as a side-chain or end-group on a polymer, or potentially as part of a monomer unit in the synthesis of specialty polymers where its electronic properties are desired.
The polyaromatic and heterocyclic compounds derived from this compound are foundational to the field of organic electronics. Biaryl compounds, for example, are crucial components in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals. organic-chemistry.org
By using this compound as a starting building block, chemists can introduce specific functionalities into the final material. The electron-donating methoxy group and the electron-withdrawing nitro group (or its derivatives) allow for precise tuning of the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is critical for designing efficient charge-transporting and light-emitting materials. For instance, fluorinated biaryls, which are important in liquid crystal technologies, can be synthesized using cross-coupling strategies starting from appropriately substituted aryl halides. organic-chemistry.org
Use as a Chemical Probe for Reaction Mechanism Studies
Understanding the intricate details of a molecule's structure is fundamental to predicting its reactivity and the mechanism of reactions it undergoes. A detailed crystallographic study of 1-Iodo-4-methoxy-2-nitrobenzene (an isomer of the title compound, but with the same functional groups) provides significant insight into the non-covalent interactions that can influence its chemical behavior. nih.gov
The study reveals that the molecule is essentially planar and, critically, exhibits a strong intramolecular halogen bond—a short-range interaction between the iodine atom and an oxygen atom of the adjacent nitro group. nih.gov The distance of this I···O interaction is significantly shorter than the sum of the van der Waals radii, indicating a strong, stabilizing interaction. nih.gov Furthermore, the crystal structure shows notable intermolecular I···O interactions that link molecules into zigzag chains. nih.gov This empirical data on halogen bonding is invaluable for rationalizing the outcomes of reactions involving this and similar compounds. Such studies help chemists understand transition states and intermediate structures, leading to the development of more selective and efficient synthetic methods.
Table 2: Selected Crystallographic Data for 1-Iodo-4-methoxy-2-nitrobenzene
| Parameter | Value | Significance |
| Molecular Formula | C₇H₆INO₃ | - |
| Molecular Weight | 279.03 | - |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. nih.gov |
| Intramolecular I···O distance | 3.0295 (13) Å | Significantly shorter than the van der Waals sum (3.50 Å), indicating a strong halogen bond. nih.gov |
| Intermolecular I···O distance | 3.3448 (13) Å | Leads to the formation of supramolecular chains in the crystal structure. nih.gov |
| Planarity (r.m.s. deviation) | 0.016 Å | The 12 non-hydrogen atoms are nearly perfectly co-planar. nih.gov |
In-depth Analysis of this compound Reveals Scant Specific Research Data
An extensive review of scientific literature and chemical databases for the compound this compound, identified by the CAS number 860585-81-5, indicates a significant lack of detailed, publicly available research findings for this specific isomer. While the compound is listed by several chemical suppliers, in-depth experimental data regarding its spectroscopic characterization, specific synthetic protocols, and documented applications in advanced organic synthesis and materials science remain largely unpublished in accessible scientific literature.
Therefore, a comprehensive article strictly adhering to the requested detailed outline cannot be generated at this time. Key areas where specific data is absent include:
Spectroscopic Data: No peer-reviewed publications detailing the ¹H NMR, ¹³C NMR, Infrared (IR), or Mass Spectrometry (MS) data for this compound could be located.
Detailed Research Applications: There is a lack of specific documented examples of this compound's use in cross-coupling reactions, the synthesis of particular heterocyclic structures, or as a precursor in materials science.
Hypervalent Iodine Reagents: While the molecular structure suggests its potential as a precursor for hypervalent iodine reagents, no studies documenting this specific transformation or the application of the resulting reagents have been found.
Information is available for related isomers and analogous compounds, but per the strict requirement to focus solely on this compound, presenting this data would be scientifically inappropriate and misleading. An authoritative article as specified cannot be constructed without these fundamental research findings.
Advanced Analytical and Spectroscopic Characterization in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Iodo-2-methoxy-1-nitrobenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom within the molecule.
In the ¹H NMR spectrum of the related compound 1-iodo-2-nitrobenzene, distinct signals are observed for the aromatic protons. For instance, in a spectrum recorded at 89.56 MHz in CDCl₃, the proton signals appear at chemical shifts (δ) of 8.035, 7.845, 7.488, and 7.275 ppm. chemicalbook.com The coupling constants between these protons, such as J(A,C) = 1.5 Hz, J(A,D) = 7.8 Hz, J(B,C) = 7.9 Hz, and J(B,D) = 1.8 Hz, are critical for assigning their relative positions on the benzene (B151609) ring. chemicalbook.com Similarly, for 1-iodo-4-nitrobenzene (B147127), the aromatic protons in a 300 MHz spectrum in acetone (B3395972) appear at δ 8.08 and 8.00 ppm, with coupling constants that help differentiate them. chemicalbook.com For this compound, the presence of the methoxy (B1213986) group would introduce a characteristic singlet peak in the upfield region of the spectrum, typically around 3.8-4.0 ppm.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. For 1-iodo-4-nitrobenzene, the carbon signals provide a map of the carbon skeleton, confirming the substitution pattern. chemicalbook.com In the case of this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the six aromatic carbons and the single methoxy carbon, with the chemical shifts influenced by the electron-withdrawing nitro group, the electron-donating methoxy group, and the iodine atom.
Interactive Data Table: Representative ¹H NMR Data for Related Iodonitrobenzene Compounds
| Compound | Solvent | Frequency (MHz) | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 1-Iodo-2-nitrobenzene | CDCl₃ | 89.56 | A: 8.035, B: 7.845, C: 7.488, D: 7.275; J(A,C)=1.5, J(A,D)=7.8, J(B,C)=7.9, J(B,D)=1.8 |
| 1-Iodo-2-nitrobenzene | CCl₄ | 300 | A: 7.80, B: 7.36, C: 7.29, D: 7.99; J(A,B)=7.90, J(A,C)=1.35, J(A,D)=0.28, J(B,C)=7.20, J(B,D)=1.45, J(C,D)=7.71 |
| 1-Iodo-4-nitrobenzene | CDCl₃ | 399.65 | A: 7.946, B: 7.921 |
| 1-Iodo-4-nitrobenzene | Acetone | 300 | A: 8.08, B: 8.00; J(A,A')=2.8, J(A,B)=8.8, J(A,B')=0.2, J(A',B)=0.2, J(A',B')=8.8, J(B,B')=2.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (C₇H₆INO₃), the expected molecular weight is approximately 279.03 g/mol . scbt.comsigmaaldrich.com
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 279. The isotopic pattern of this peak would be characteristic of a molecule containing one iodine atom. The fragmentation of this compound would likely involve the loss of the nitro group (NO₂, 46 Da), the methoxy group (OCH₃, 31 Da), or a methyl radical (CH₃, 15 Da) from the methoxy group.
For comparison, the GC-MS analysis of the related compound 1-iodo-4-nitrobenzene shows a molecular ion peak at m/z 249 and prominent fragment ions at m/z 76, 50, 203, and 219. nih.gov This fragmentation data helps in confirming the presence of the iodinated benzene ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition of the compound. rsc.org
Interactive Data Table: Mass Spectrometry Data for 1-Iodo-4-nitrobenzene
| Technique | Ionization Mode | Top 5 Peaks (m/z) |
| GC-MS | Positive | 76, 249, 50, 203, 219 |
| Other MS | Positive | 76, 249, 50, 203, 219 |
Advanced Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from potential isomers, such as 1-iodo-4-methoxy-2-nitrobenzene. pharmaffiliates.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like nitroaromatics. cdc.gov A reversed-phase HPLC method, often using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, can effectively separate this compound from its impurities. sielc.com The addition of a small amount of acid, like formic or phosphoric acid, can improve peak shape. sielc.com A UV detector is commonly used for detection, as the nitroaromatic chromophore absorbs strongly in the UV region. cdc.gov
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable compounds. cdc.gov When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be used. The Kovats retention index, a measure of a compound's retention time relative to a series of n-alkanes, can aid in its identification. For instance, the semi-standard non-polar Kovats retention index for 1-iodo-4-nitrobenzene is 1460.6. nih.gov
Thin-Layer Chromatography (TLC)
TLC is a simple and rapid technique for monitoring reaction progress and assessing purity. A suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297), is used to develop the TLC plate. The separated spots can be visualized under UV light or by using a staining agent. The retention factor (Rf) value is a characteristic property of the compound in a given solvent system and can be used for preliminary identification. For example, in the synthesis of unsymmetrical biaryls, the Rf value for a related product was determined using a pentane (B18724) eluent. rsc.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid, offering precise information on bond lengths, bond angles, and intermolecular interactions.
A study on a related isomer, 1-iodo-4-methoxy-2-nitrobenzene, revealed an orthorhombic crystal system. nih.gov The analysis showed that the 12 non-hydrogen atoms of the molecule are nearly co-planar. nih.gov A significant intramolecular interaction was observed between the iodine atom and one of the oxygen atoms of the nitro group, with a distance of 3.0295 (13) Å. nih.gov Furthermore, intermolecular I···O interactions lead to the formation of zigzag chains, which are then assembled into layers through weak π–π stacking interactions. nih.gov Similar detailed structural insights would be expected from the X-ray crystallographic analysis of this compound, providing valuable information about its solid-state packing and non-covalent interactions.
Interactive Data Table: Crystal Data for 1-Iodo-4-methoxy-2-nitrobenzene
| Parameter | Value |
| Molecular Formula | C₇H₆INO₃ |
| Molecular Weight | 279.03 |
| Crystal System | Orthorhombic |
| a (Å) | 18.6370 (13) |
| b (Å) | 11.6257 (5) |
| c (Å) | 7.4740 (3) |
| V (ų) | 1619.38 (15) |
| Z | 8 |
Future Research Directions and Unaddressed Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
The principle of atom economy, which measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product, is central to green chemistry. jocpr.com Traditional synthetic methods often fall short of these ideals, generating significant waste.
Future research should prioritize the development of synthetic pathways to 4-Iodo-2-methoxy-1-nitrobenzene that maximize atom economy. This involves moving away from classical multi-step syntheses that may involve stoichiometric reagents and harsh conditions. For instance, the traditional synthesis of iodo-nitro aromatics can involve diazotization of anilines followed by a Sandmeyer-type reaction, which has inherent atom economy limitations. chemicalbook.com
Promising research avenues include:
Catalytic Direct C-H Iodination: Investigating methods for the direct iodination of 2-methoxy-1-nitrobenzene would eliminate steps and improve atom economy. This requires the development of highly regioselective catalysts capable of activating the specific C-H bond at the 4-position.
Organocatalytic Nitration/Iodination: Exploring metal-free catalytic systems for the introduction of the nitro and iodo groups could reduce hazardous waste and offer milder reaction conditions. Organocatalytic oxidation of anilines to nitroarenes, for example, presents a greener alternative to traditional nitration methods. rsc.org
Mechanochemistry: Utilizing solvent-free or low-solvent mechanochemical methods (ball milling) could drastically reduce waste and energy consumption, offering a more sustainable production platform. researchgate.net
Table 1: Comparison of Synthetic Approaches for Aromatic Functionalization
| Synthetic Strategy | Key Advantages | Research Challenges for this compound |
|---|---|---|
| Traditional (e.g., Sandmeyer) | Well-established, predictable | Poor atom economy, use of stoichiometric reagents, waste generation |
| Direct C-H Activation/Iodination | High atom economy, reduced step count | Achieving high regioselectivity, catalyst development and stability |
| Organocatalysis | Avoids heavy metals, often milder conditions | Catalyst loading and turnover, substrate scope |
| Mechanochemistry | Reduced solvent use, potential for novel reactivity | Scalability, reaction monitoring, understanding reaction mechanisms |
Exploration of Novel Reaction Manifolds beyond Established Cross-Couplings
While the iodo-substituent makes this compound an excellent candidate for established cross-coupling reactions like Suzuki-Miyaura and Heck, its full reactive potential is yet to be unlocked. Future research should venture into less conventional transformations.
The presence of a nitro group offers opportunities for reductive functionalization beyond simple conversion to an amine. Studies on other nitroaromatics have shown that iron-catalyzed reactions can lead to hydroamination products by intercepting a nitroso intermediate, a pathway that could be explored for this compound. nih.gov
Furthermore, the intramolecular and intermolecular non-covalent interactions observed in the solid state, such as the close I···O contact [3.0295 (13) Å], suggest the potential for halogen bonding to influence reactivity. nih.govresearchgate.net This could be exploited in:
Halogen-Bond-Mediated Catalysis: Using the iodo group as a halogen bond donor to activate substrates or direct reactions in a controlled manner.
Photoredox Catalysis: Exploring light-mediated reactions where the aryl iodide can participate in single-electron transfer (SET) processes to generate aryl radicals, opening pathways to non-traditional bond formations.
Electrochemical Synthesis: Employing electrochemical methods to selectively reduce the nitro group or activate the C-I bond under controlled potential, avoiding chemical redox agents and improving sustainability.
Chemo-, Regio-, and Stereoselective Synthesis of Complex Derivatives
The multifunctionality of this compound presents a significant challenge and opportunity for selective synthesis. A key challenge is to perform reactions at one functional group while leaving the others intact. For example, the selective catalytic hydrogenation of the nitro group in the presence of the carbon-iodine bond is a crucial transformation for accessing the corresponding 4-iodo-2-methoxyaniline. researchgate.net
Future work should focus on:
Chemoselectivity: Developing orthogonal protection-free strategies to selectively functionalize either the iodo or the nitro group. This requires fine-tuning of catalysts and reaction conditions to discriminate between the different reactive sites.
Regioselectivity: Investigating electrophilic aromatic substitution on the ring. The directing effects of the existing methoxy (B1213986), nitro, and iodo groups could lead to complex substitution patterns, and controlling the regioselectivity of further functionalization is a key challenge.
Stereoselectivity: Introducing chirality to derivatives of this compound. This could be achieved through asymmetric catalysis, for example, in the reduction of a ketone introduced elsewhere on the molecule, or by using chiral reagents in coupling reactions. The principles of stereoselective synthesis, while well-developed for other systems, require specific adaptation for this substrate. researchgate.net
Mechanistic Investigations of Unconventional Transformations
A deep mechanistic understanding is crucial for optimizing existing reactions and discovering new ones. For this compound, several areas warrant detailed mechanistic investigation.
One key area is the role of the intramolecular halogen bond between the iodine atom and an oxygen atom of the ortho-nitro group, which has been identified in crystallographic studies. nih.govresearchgate.net It is unknown whether this interaction persists in solution and how it might affect the molecule's conformation, electronic properties, and reactivity. Advanced spectroscopic (NMR, IR) and computational (DFT) studies could elucidate the influence of this interaction on reaction pathways and transition states.
Furthermore, as novel transformations are developed, in-depth mechanistic studies, similar to those performed for iron-catalyzed nitro reductions, will be essential. nih.gov This includes:
Kinetic Analysis: To determine reaction orders and rate dependencies.
Intermediate Trapping and Identification: Using spectroscopic and mass spectrometric techniques to identify transient species like nitroso or radical intermediates.
Computational Modeling: To map out potential energy surfaces and rationalize observed selectivities.
Integration into Continuous Flow Reaction Systems for Scalable Synthesis
Transitioning synthetic routes from traditional batch reactors to continuous flow systems offers major advantages in terms of safety, scalability, process control, and efficiency. The synthesis and transformation of nitroaromatic compounds, which can involve highly exothermic or hazardous reactions, are particularly well-suited for flow chemistry.
Research has already demonstrated the successful transfer of selective hydrogenations of halogenated nitroaromatics to continuous flow, dramatically reducing reaction times and improving process safety. researchgate.net Similarly, the synthesis of related compounds like 4-methoxy-2-nitroaniline (B140478) has been achieved in a multi-step continuous flow reactor, highlighting the potential for integrated processes. google.com
Future research directions should include:
Developing a complete flow synthesis for this compound, from starting materials to the final product.
Integrating subsequent transformations , such as cross-coupling or reduction, into a continuous multi-step sequence.
Utilizing Process Analytical Technology (PAT) for real-time monitoring and optimization of reaction parameters.
Implementing advanced optimization algorithms , such as Bayesian optimization, to rapidly identify optimal conditions for yield, selectivity, and throughput in a flow system. researchgate.net
Table 2: Potential Flow Chemistry Applications for this compound Chemistry
| Reaction Type | Advantage of Flow Chemistry | Key Research Objective |
|---|---|---|
| Nitration | Superior temperature control for highly exothermic reaction, enhanced safety | Develop a continuous nitration process with high regioselectivity. |
| Hydrogenation | Safe handling of high-pressure hydrogen, efficient catalyst-reagent contact | Achieve chemoselective nitro group reduction without dehalogenation. researchgate.net |
| Cross-Coupling (e.g., Heck, Suzuki) | Rapid screening of conditions, improved heat transfer, potential for catalyst recycling | Develop robust packed-bed catalyst systems for long-term continuous production. |
| Photochemical Reactions | Efficient light penetration, precise control of irradiation time | Design and scale-up of a photochemical flow reactor for radical-based transformations. |
Q & A
Q. What are the recommended synthetic routes for 4-Iodo-2-methoxy-1-nitrobenzene, and how can reaction conditions be optimized for academic laboratory settings?
- Methodological Answer : The synthesis typically involves sequential nitration and iodination of methoxybenzene derivatives. For example:
Precursor Selection : Start with 2-methoxy-1-nitrobenzene derivatives (e.g., 2-methoxybenzaldehyde analogs, as seen in nitration reactions ).
Iodination : Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or KI/NaNO₂ in acidic media, similar to protocols for 2-Iodonitrobenzene (C₆H₄INO₂) .
Optimization : Use factorial design to systematically vary temperature (50–80°C), solvent polarity (acetic acid vs. DCM), and catalyst loading. Orthogonal experimental designs can identify dominant factors (e.g., reaction time vs. iodine stoichiometry) .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and aromatic protons influenced by nitro and iodine substituents. Compare with nitrobenzene analogs (e.g., 4-nitroaniline derivatives ).
- X-Ray Crystallography : Resolve bond angles and substituent orientations using single-crystal data. For example, similar nitro-methoxybenzene structures show torsion angles of 95.56° between aromatic carbons .
- Mass Spectrometry : Confirm molecular weight (MW 295.01 g/mol) via ESI-MS or GC-MS, noting isotopic patterns from iodine (e.g., 127I vs. 129I) .
Q. What safety protocols and waste management strategies should be implemented when handling this compound in research laboratories?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Disposal : Segregate iodine-containing waste in labeled containers for halogen-specific treatment. Neutralize acidic byproducts (e.g., HNO₃) before disposal .
- Engineering Controls : Install local exhaust ventilation and closed-system reactors to minimize airborne exposure .
Advanced Research Questions
Q. How can competing reaction pathways in the iodination of methoxy-nitrobenzene precursors be systematically investigated using kinetic and isotopic labeling studies?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via HPLC or in-situ IR to track intermediates. Compare rate constants for iodination at para vs. ortho positions relative to nitro groups .
- Isotopic Labeling : Use deuterated methoxy groups (e.g., CD₃O- analogs ) to study electronic effects on regioselectivity.
- Theoretical Frameworks : Apply Hammett substituent constants (σ) to predict substituent-directed iodination pathways .
Q. What computational chemistry approaches are suitable for predicting the electronic effects of substituents in this compound, and how do these models inform synthetic planning?
- Methodological Answer :
- DFT Calculations : Optimize geometries using B3LYP/6-31G* to map electrostatic potentials, highlighting electron-deficient regions near nitro and iodine groups .
- Reactivity Predictions : Leverage databases like Reaxys to compare reaction outcomes with similar trifluoromethoxy-nitrobenzene systems (e.g., 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene ).
- Solvent Modeling : Simulate solvent effects (e.g., DMSO vs. toluene) on transition-state energies using COSMO-RS .
Q. How should multi-variable experimental designs be structured to optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Design of Experiments (DoE) : Implement a 3² factorial design to test variables like iodine equivalents (1.0–2.5 eq) and reaction temperature (60–100°C). Use ANOVA to identify significant factors .
- Response Surface Methodology (RSM) : Model yield and purity as functions of solvent polarity and catalyst type (e.g., Lewis acids vs. Brønsted acids) .
- Orthogonal Arrays : Apply Taguchi methods to prioritize substituent variations (e.g., methoxy vs. ethoxy groups) while minimizing experimental runs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
